N-tert-butyl-3-methylazetidin-3-amine
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Overview
Description
N-tert-butyl-3-methylazetidin-3-amine is a chemical compound with the molecular formula C8H18N2. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is notable for its unique structure, which imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-methylazetidin-3-amine typically involves the reaction of tert-butylamine with a suitable azetidine precursor under controlled conditions. One common method involves the use of tert-butylamine and 3-methylazetidine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-methylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
N-tert-butyl-3-methylazetidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-tert-butyl-3-methylazetidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-3,5-dimethylaniline: Another tert-butyl-substituted amine with different chemical properties and applications.
tert-butyl N-(3-methylazetidin-3-yl)carbamate: A related compound with a carbamate functional group, used in different chemical contexts.
Uniqueness
N-tert-butyl-3-methylazetidin-3-amine is unique due to its specific azetidine ring structure and tert-butyl substitution. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
936909-09-0 |
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Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-tert-butyl-3-methylazetidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-7(2,3)10-8(4)5-9-6-8/h9-10H,5-6H2,1-4H3 |
InChI Key |
DLPWTEMFNCBSAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)NC(C)(C)C |
Origin of Product |
United States |
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